

Application Note: Measuring Inhibition of Thrombin-Induced Calcium Influx with TS 155-2

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

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Abstract

This application note provides a detailed protocol for a calcium influx assay to characterize the inhibitory activity of **TS 155-2** (also known as JBIR-100), a macrocyclic lactone that blocks thrombin-induced calcium entry. The protocol is optimized for a fluorescent-based assay in human platelets, a physiologically relevant cell type for studying thrombin signaling. Detailed methodologies for data analysis and visualization of the associated signaling pathway and experimental workflow are also included.

Introduction

Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. It activates platelets through the Protease-Activated Receptors (PARs), specifically PAR1 and PAR4. These G-protein coupled receptors (GPCRs) signal through the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for full platelet activation.

TS 155-2 is a natural product that has been identified as an inhibitor of thrombin-induced calcium entry. This application note describes a robust and reproducible fluorescence-based

assay to quantify the inhibitory potency of **TS 155-2** on thrombin-induced calcium influx in human platelets.

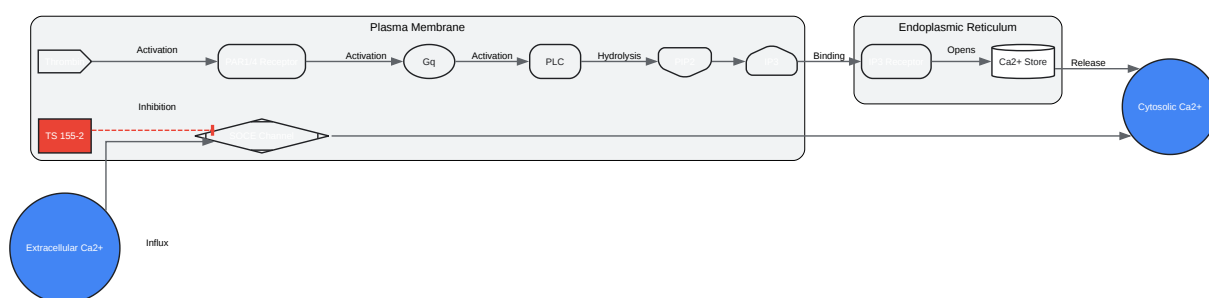
Data Presentation

The inhibitory effect of **TS 155-2** on thrombin-induced calcium influx can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). While a specific IC₅₀ value for **TS 155-2** in a thrombin-induced calcium influx assay is not publicly available, the following table provides a template for presenting such data once generated. For illustrative purposes, we have included a hypothetical IC₅₀ value. Another known activity of **TS 155-2** is its cytotoxic effect on HeLa cells.

Compound	Assay Type	Cell Line	Stimulus	Measured Parameter	IC ₅₀
TS 155-2	Calcium Influx	Human Platelets	Thrombin	Inhibition of Ca ²⁺ influx	[Data not available]
TS 155-2	Cytotoxicity	HeLa	-	Cell Viability	72.6 nM

Signaling Pathway

The following diagram illustrates the signaling pathway of thrombin-induced calcium influx and the proposed point of inhibition by **TS 155-2**.

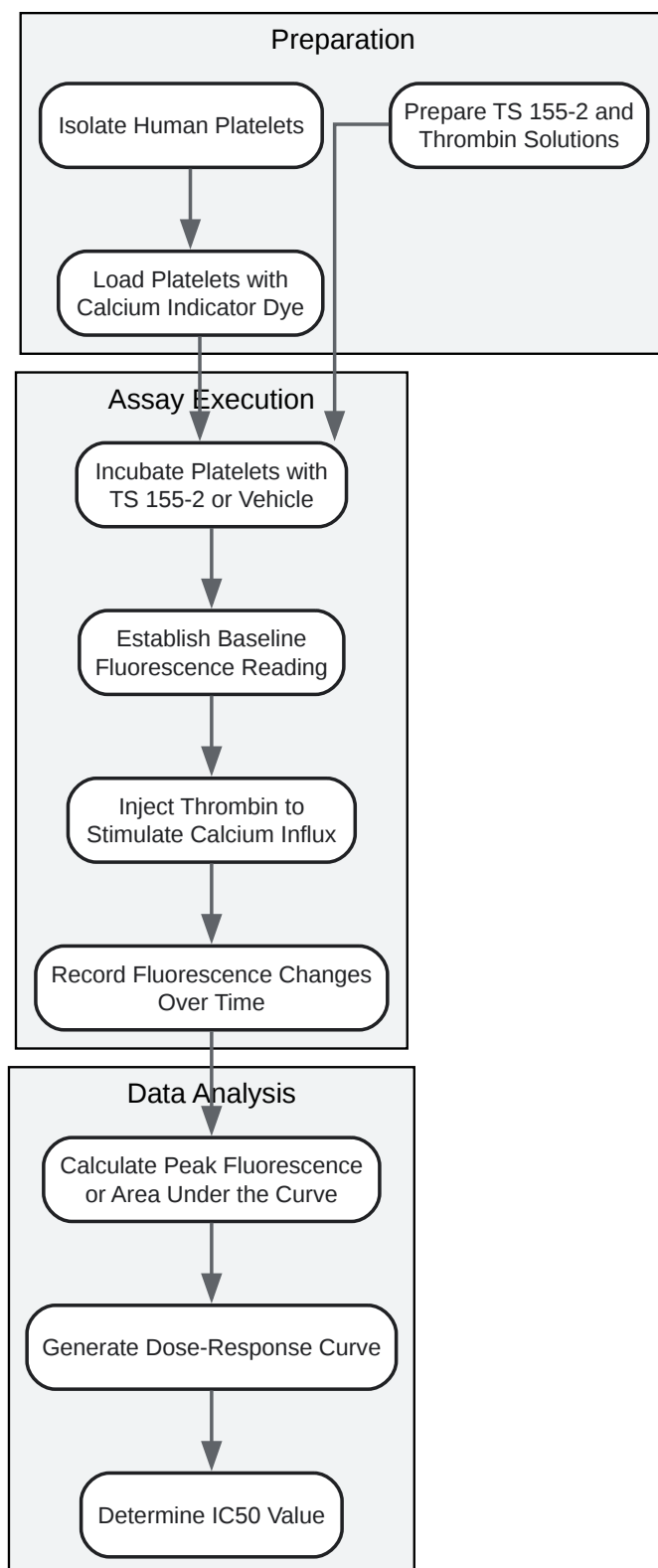


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Caption: Thrombin-induced calcium signaling pathway in platelets.

Experimental Workflow

The following diagram outlines the major steps of the **TS 155-2** calcium influx assay protocol.



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Caption: Workflow for the **TS 155-2** calcium influx assay.

Experimental Protocols

Materials and Reagents

- Human whole blood (from healthy, consenting donors)
- Acid-Citrate-Dextrose (ACD) solution
- HEPES buffer
- Prostaglandin E1 (PGE1)
- Apyrase
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Bovine Serum Albumin (BSA)
- Thrombin (human α -thrombin)
- **TS 155-2**
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading and injection capabilities

Platelet Isolation

- Collect human whole blood into tubes containing ACD anticoagulant.
- Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate platelet-rich plasma (PRP).
- To the PRP, add PGE1 (1 μ M final concentration) and apyrase (2 U/mL final concentration) to prevent platelet activation.

- Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
- Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGE1 and apyrase.
- Determine the platelet count and adjust to the desired concentration (e.g., 2×10^8 platelets/mL).

Calcium Indicator Dye Loading

- Prepare the calcium indicator dye loading solution. For Fura-2 AM, a final concentration of 2-5 μ M is typically used. For Fluo-4 AM, a final concentration of 1-2 μ M is common. Include Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
- Add the dye loading solution to the platelet suspension.
- Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
- After incubation, centrifuge the platelets at 1000 x g for 10 minutes.
- Resuspend the platelet pellet in a fresh, dye-free buffer and allow them to rest for at least 30 minutes at room temperature in the dark before use.

Calcium Influx Assay

- Prepare serial dilutions of **TS 155-2** in the assay buffer. A final DMSO concentration should be kept below 0.5% to avoid solvent effects.
- Dispense the dye-loaded platelet suspension into the wells of a 96-well black, clear-bottom microplate.
- Add the **TS 155-2** dilutions or vehicle (DMSO) to the respective wells and incubate for 10-20 minutes at 37°C.
- Place the microplate into the fluorescence plate reader, which should be pre-warmed to 37°C.
- Record a baseline fluorescence reading for 30-60 seconds.

- Using the plate reader's injector, add a pre-determined concentration of thrombin to each well to stimulate calcium influx. A typical final concentration of thrombin is in the range of 0.1-1 U/mL.
- Immediately after injection, continue to record the fluorescence intensity kinetically for at least 2-5 minutes. For Fura-2, the ratio of emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm) is measured. For Fluo-4, excitation is typically around 490 nm and emission is measured around 520 nm.

Data Analysis

- The change in intracellular calcium concentration is represented by the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2).
- The response to thrombin can be quantified by either the peak fluorescence intensity or the area under the curve (AUC) for a defined period after thrombin addition.
- For each concentration of **TS 155-2**, calculate the percentage of inhibition of the thrombin-induced calcium response relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **TS 155-2** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **TS 155-2**.

Conclusion

This application note provides a comprehensive framework for conducting a calcium influx assay to characterize the inhibitory properties of **TS 155-2**. By following this detailed protocol, researchers in drug discovery and related fields can effectively evaluate the potency of **TS 155-2** and similar compounds that target thrombin-mediated platelet activation. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological processes and the practical steps involved in the assay.

- To cite this document: BenchChem. [Application Note: Measuring Inhibition of Thrombin-Induced Calcium Influx with TS 155-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10769676#ts-155-2-calcium-influx-assay-protocol\]](https://www.benchchem.com/product/b10769676#ts-155-2-calcium-influx-assay-protocol)

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